(2-Fluoro-4-methoxyphenyl)hydrazine
Description
(2-Fluoro-4-methoxyphenyl)hydrazine is a substituted phenylhydrazine derivative with the molecular formula C₇H₁₀ClFN₂O (hydrochloride salt form, CAS: 940298-93-1) . It is widely used in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazoles and triazoles. The fluorine atom at the 2-position and methoxy group at the 4-position confer distinct electronic and steric properties, enhancing its reactivity in condensation and cyclization reactions .
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(2-fluoro-4-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H9FN2O/c1-11-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 |
InChI Key |
WGJOQGXZLIVFNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares (2-Fluoro-4-methoxyphenyl)hydrazine with structurally related hydrazine derivatives:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluoro substituent (electron-withdrawing) increases electrophilicity at the hydrazine group, facilitating nucleophilic attacks in reactions such as pyrazole formation . The 4-methoxy group (electron-donating) enhances solubility in polar solvents like methanol, as evidenced in the synthesis of methyl pyrazole carboxylates .
Steric Effects :
- Methyl substituents (e.g., in (2-Fluoro-4-methylphenyl)hydrazine) introduce steric hindrance, reducing reaction rates compared to methoxy analogs .
Optical Properties :
- 4-Methoxyphenylhydrazine derivatives exhibit strong fluorescence due to extended conjugation, a property absent in fluorine-substituted analogs .
Reaction with Carbonyl Compounds
- This compound reacts with α,β-unsaturated ketones (e.g., methyl 4-(2-fluoro-4-methoxyphenyl)-2-hydroxy-4-oxobut-2-enoate) to form pyrazole derivatives in high yields (92%) under acidic conditions .
- In contrast, 4-methoxyphenylhydrazine requires milder conditions for condensation with aldehydes, producing fluorescent hydrazones with applications in sensors .
Cyclization to Triazoles
- Hydrazine derivatives with electron-withdrawing groups (e.g., fluorine) show faster cyclization rates. For example, this compound forms triazole-thiones upon reaction with isothiocyanates, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹) .
- Methyl-substituted analogs (e.g., (2-Fluoro-4-methylphenyl)hydrazine) exhibit slower cyclization due to steric effects, requiring higher temperatures for completion .
Stability and Tautomerism
- In contrast, 1,2,4-triazole-thiones derived from this compound show tautomerism between thione and thiol forms, stabilized by resonance with the fluorine atom .
Pharmacological Relevance
- Fluorine-substituted hydrazines are critical in drug discovery. For example, (4-Fluorophenyl)hydrazine derivatives are intermediates in anticancer agents (e.g., pyrazole-4-carboxamides) .
- Methoxy-substituted analogs (e.g., 4-methoxyphenylhydrazine) are less common in pharmaceuticals due to lower metabolic stability compared to fluorine-containing derivatives .
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